Computational Target Prediction Profiling Distinguishes the Methyl Phenylacetate Analog from In-Class Comparators
The Similarity Ensemble Approach (SEA) applied through the ZINC database predicts that Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate engages a target panel distinct from closely related thiourea analogs. The top predicted human targets for the target compound are EPHX2 (bifunctional epoxide hydrolase 2, P-value 15), HSD11B1 (corticosteroid 11-beta-dehydrogenase isozyme 1, P-value 17), and AKR1C3 (aldo-keto reductase family 1 member C3, P-value 20) [1]. In contrast, the structurally related comparator 1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,5-dimethylphenyl)thiourea — which replaces the methyl phenylacetate group with a 3,5-dimethylphenyl ring — shows a single experimentally confirmed target interaction with streptokinase A (Streptococcus pyogenes) with an EC50 of 15,900 nM [2], a target not predicted for the methyl phenylacetate variant. This divergence in both the identity and breadth of predicted protein targets illustrates how the ester-containing N′-substituent fundamentally redirects the compound's molecular recognition profile.
| Evidence Dimension | Predicted protein target profile (SEA P-value rank) vs. experimentally confirmed target |
|---|---|
| Target Compound Data | Predicted targets: EPHX2 (P=15), HSD11B1 (P=17), AKR1C3 (P=20). No experimental confirmation available. |
| Comparator Or Baseline | 1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,5-dimethylphenyl)thiourea: Streptokinase A EC50 = 15,900 nM (experimental). SEA predictions for this comparator not available. |
| Quantified Difference | Qualitative divergence: target compound predicted to engage three distinct enzyme classes (epoxide hydrolase, dehydrogenase, reductase); comparator shows activity against a single bacterial virulence factor. |
| Conditions | Computational SEA prediction (ChEMBL 20 background, ECFP4 fingerprints) vs. in vitro enzyme inhibition assay (Group A Streptococcus streptokinase expression assay, dose-response format). |
Why This Matters
For procurement decisions in polypharmacology or phenotypic screening campaigns, the predicted multi-target profile of the methyl phenylacetate variant offers a broader hypothesized bioactivity space than that of simple aryl-substituted analogs, which may be restricted to a single known target class.
- [1] ZINC Database. (n.d.). SEA Predictions for ZINC000000640374. ZINC Docking. Retrieved from http://zinc.docking.org/substances/ZINC000000640374/ View Source
- [2] BindingDB. (2011). BDBM57729: 1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,5-dimethylphenyl)thiourea. Affinity Data: EC50 1.59E+4 nM, Streptokinase A. PubChem BioAssay AID 1914. Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=57729 View Source
